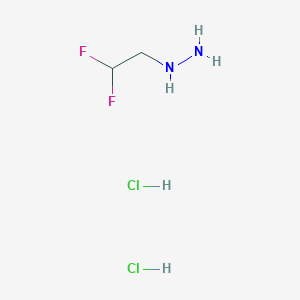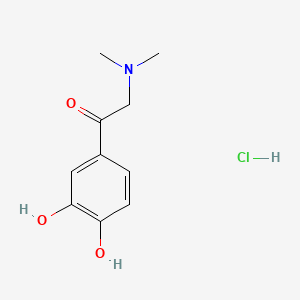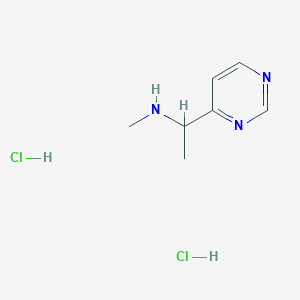
(2,2-Difluoroethyl)hydrazine dihydrochloride
Vue d'ensemble
Description
“(2,2-Difluoroethyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C2H7ClF2N2 . It has a molecular weight of 132.54 g/mol . The compound is also known by other names such as “2,2-difluoroethylhydrazine;hydrochloride” and has the CAS number 1504582-53-9 .
Molecular Structure Analysis
The InChI code for “(2,2-Difluoroethyl)hydrazine dihydrochloride” is 1S/C2H6F2N2.ClH/c3-2(4)1-6-5;/h2,6H,1,5H2;1H . The compound’s structure includes a difluoroethyl group attached to a hydrazine group, and it forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis
“(2,2-Difluoroethyl)hydrazine dihydrochloride” has a molecular weight of 132.54 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 132.0265822 g/mol . The topological polar surface area of the compound is 38 Ų . The compound has a heavy atom count of 7 .Applications De Recherche Scientifique
Chemical Synthesis and Fluorinated Compounds :
- (2,2-Difluoroethyl)hydrazine dihydrochloride has been utilized in the regiocontrolled syntheses of 3- or 5-fluorinated pyrazoles from 2,2-difluorovinyl ketones. This process is significant for both aliphatic and aromatic hydrazines, showcasing the utility of (2,2-Difluoroethyl)hydrazine dihydrochloride in creating fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals (Ichikawa et al., 1996).
Detection and Sensing Applications :
- It has been used in the development of ratiometric fluorescence probes for rapid and sensitive detection of hydrazine in live cells. This is crucial for monitoring hydrazine levels due to its industrial significance and toxicity (Fan et al., 2012).
- Infrared spectroscopy studies have been conducted on hydrazine dihydrochloride, contributing to a better understanding of its molecular structure and interactions (Snyder & Decius, 1959).
Environmental and Biological Monitoring :
- Research has focused on the development of fluorescent probes for hydrazine detection in environmental and biological systems. These studies are significant for monitoring hydrazine due to its widespread use and potential health risks (Zhang et al., 2015).
Toxicology and Carcinogenic Studies :
- Studies have investigated the carcinogenic effects of hydrazines and related compounds, including (2,2-Difluoroethyl)hydrazine dihydrochloride, in various organisms. This research is critical for understanding the potential health risks associated with exposure to these compounds (Tóth, 1977).
Chemical Reactivity and Interaction Studies :
- There has been significant interest in modeling the structural and reactivity properties of hydrazine derivatives, including studies on vibration and interaction of these compounds using theoretical approaches. This research helps in predicting the chemical reactivity and stability of (2,2-Difluoroethyl)hydrazine dihydrochloride derivatives (Mary et al., 2021).
Safety And Hazards
“(2,2-Difluoroethyl)hydrazine dihydrochloride” is labeled with the signal word “Danger” and has hazard statements H302, H312, H315, H319, H332, H335, H350 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, may cause respiratory irritation, and may cause cancer .
Propriétés
IUPAC Name |
2,2-difluoroethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6F2N2.2ClH/c3-2(4)1-6-5;;/h2,6H,1,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROCINEZSWWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluoroethyl)hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423378.png)

![Methyl 2-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1423381.png)




![{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1423389.png)

![Methyl 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1423392.png)

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B1423395.png)
![methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423397.png)
